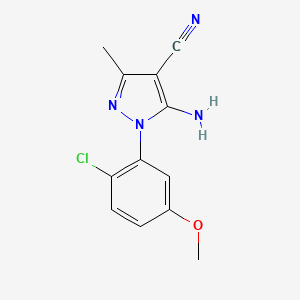

5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile

描述

属性

IUPAC Name |

5-amino-1-(2-chloro-5-methoxyphenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O/c1-7-9(6-14)12(15)17(16-7)11-5-8(18-2)3-4-10(11)13/h3-5H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVBRZMTMYVKKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=CC(=C2)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-Amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring a pyrazole ring and various substituents, suggests it may interact with critical biological pathways, including those involved in antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.66 g/mol. The compound includes:

- A pyrazole ring , which is common in many bioactive compounds.

- A chloro and methoxy substitution on the phenyl ring, which may enhance its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) values for certain pyrazole derivatives have been reported as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- The compound's ability to inhibit biofilm formation further underscores its potential utility in treating infections.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied:

- Some derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .

- Notably, certain compounds have been identified with IC50 values ranging from 0.08 to 12.07 mM, indicating their effectiveness as inhibitors of tubulin polymerization, which is crucial for cancer cell division .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy:

- Compounds similar to this compound have demonstrated the ability to significantly reduce TNF-alpha release in stimulated whole blood samples, suggesting a strong anti-inflammatory effect .

The biological activity of this compound may be attributed to its interaction with various biological targets:

- Kinase Inhibition : The pyrazole structure is known for its role in inhibiting kinases, enzymes that regulate numerous cellular processes .

- Molecular Docking Studies : These studies have suggested that the compound interacts with specific sites on target proteins, potentially altering their function and contributing to its therapeutic effects .

Case Studies and Research Findings

A review of literature highlights several key findings regarding the biological activity of pyrazole derivatives:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 5-amino-pyrazoles exhibit notable antimicrobial properties. Specifically, studies have shown that compounds with similar structures to 5-amino-1-(2-chloro-5-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile demonstrate efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

The compound has also been explored for its anticancer potential. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted the ability of certain pyrazole derivatives to induce apoptosis in human cancer cell lines, suggesting that this compound could be optimized for similar effects .

Analgesic Effects

Additionally, there is emerging evidence that pyrazole compounds can act as analgesics by modulating pain pathways. The selective sodium channel Nav1.8 blocker PF-04531083, a related compound, has been identified as a promising treatment for pain management, indicating a potential pathway for further research on similar pyrazole derivatives .

Synthesis and Chemical Applications

Building Blocks for Heterocycles

The synthesis of 5-amino-pyrazoles often serves as a method to create more complex heterocyclic compounds. The compound can act as a versatile synthon in organic synthesis, facilitating the formation of bicyclic nitrogen heterocycles such as pyrazolo[3,4-d]pyrimidines and imidazopyrazoles . This application is particularly relevant in drug discovery and development.

Photographic Couplers

Another significant application lies in the field of photography. The compound can serve as an intermediate for synthesizing 1H-pyrazoloazole couplers used in color photographic materials. These couplers are crucial for the development of dyes in silver halide photography, illustrating the industrial relevance of 5-amino-pyrazoles .

Case Studies and Research Findings

相似化合物的比较

Substituent Variations on the Aromatic Ring

- 5-Amino-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 51516-68-8): Differs in the position of the chlorine atom (3-chlorophenyl vs. 2-chloro-5-methoxyphenyl). Molecular weight: 218.64 g/mol (vs. 262.69 g/mol for the parent compound). Reduced steric hindrance and altered electronic effects due to the absence of methoxy and shifted chlorine .

- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 51516-70-2): Fluorine substitution at the para position increases electronegativity but lacks the methoxy group.

- 5-Amino-1-(2-fluoro-4-methoxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile (CAS 1290138-38-3): Replaces chlorine with fluorine at the 2-position, retaining the 4-methoxy group. Molecular weight: 246.24 g/mol. Fluorine’s smaller size may improve bioavailability .

Fusion with Additional Rings

- 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile: Incorporates a dihydropyrano ring fused to the pyrazole. Melting point: 170.7–171.2 °C. The fused ring enhances rigidity and may influence binding to biological targets .

Functional Group Modifications

- 5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile (Compound 3b): Replaces the aromatic substituent with a chloroacetyl group. Molecular weight: 261.4 g/mol. The acyl group introduces reactivity for further derivatization, as seen in hybrid molecule synthesis .

- 5-Amino-1-(2-bromopropanoyl)-3-methyl-1H-pyrazole-4-carbonitrile (Compound 3d): Substituted with a bromopropanoyl chain. Molecular weight: 255.2 g/mol. The bromine atom facilitates nucleophilic substitutions, enabling linkage to heterocycles like benzothiazoles .

- Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile): Features trifluoromethyl and sulfinyl groups, enhancing pesticidal activity. Polymorphs and solvates of fipronil are patented for improved stability and efficacy .

Melting Points and Stability

准备方法

Direct Cyclization via Hydrazine Derivatives

Method Overview:

This approach involves the condensation of appropriate hydrazines with α,β-unsaturated nitriles or malononitrile derivatives, followed by cyclization to form the pyrazole core. The key is to introduce the 2-chloro-5-methoxyphenyl group early or via subsequent substitution.

- Aromatic hydrazines bearing the 2-chloro-5-methoxyphenyl group are reacted with malononitrile derivatives under reflux conditions in ethanol or suitable polar solvents.

- Cyclization occurs via nucleophilic attack of the hydrazine nitrogen on the nitrile, forming the pyrazole ring.

- Solvent: Ethanol or trifluoroethanol (TFE) for regioselectivity enhancement.

- Temperature: Reflux (~80-100°C).

- Catalyst: Often no catalyst, but sometimes acetic acid or other acids are used to facilitate cyclization.

- Purification: Column chromatography on silica gel.

- The process benefits from using fluorinated solvents like TFE to improve regioselectivity, as demonstrated in pyrazole syntheses related to crop protection agents.

- Yields vary from moderate to high (47-93%), depending on substituents and reaction conditions.

Michael-Type Addition and Cyclization

Method Overview:

This method involves the Michael addition of hydrazines to α,β-unsaturated nitriles, followed by intramolecular cyclization to form the pyrazole ring.

- (Ethoxymethylene)malononitrile reacts with hydrazines bearing the 2-chloro-5-methoxyphenyl group.

- The addition occurs regioselectively, leading to the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.

- Solvent: Ethanol or fluorinated ethanol (e.g., trifluoroethanol) to influence regioselectivity.

- Temperature: Reflux (~80°C).

- Duration: 4 hours for most derivatives.

- Workup: Purification via column chromatography.

- The method shows high regioselectivity with no formation of isomers.

- Yields are generally good to excellent (47-93%).

- The process is mild and suitable for industrial scale-up.

Multistep Synthesis via Chlorination and Nucleophilic Substitution

Method Overview:

This involves initial chlorination of the aromatic ring, followed by nucleophilic substitution with amino groups.

- Start with a phenolic precursor bearing the methoxy group.

- Chlorination at the ortho position relative to the methoxy group.

- Subsequent substitution with hydrazine derivatives to introduce the amino group.

- Chlorination: Using N-chlorosuccinimide (NCS) or SO₂Cl₂ under controlled temperature.

- Substitution: Hydrazine derivatives in ethanol at reflux.

- Purification: Crystallization or chromatography.

- This method allows precise functionalization but involves multiple steps and reagents, increasing complexity and environmental concerns.

Key Intermediates and Precursors

Summary of Reaction Conditions and Yields

Environmental and Practical Considerations

- Use of fluorinated solvents like trifluoroethanol improves regioselectivity but poses environmental challenges.

- Reactions are generally performed under inert atmospheres to prevent oxidation or side reactions.

- Purification via chromatography ensures high purity, essential for pharmaceutical or agrochemical applications.

常见问题

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound contains a pyrazole core substituted with an amino group (electron-donating), a nitrile group (electron-withdrawing), a 2-chloro-5-methoxyphenyl ring (steric and electronic effects), and a methyl group. These groups collectively influence reactivity:

- The amino group facilitates nucleophilic substitution or hydrogen bonding in biological targets.

- The nitrile group enables participation in cycloaddition or hydrolysis reactions.

- The chloro and methoxy substituents on the phenyl ring modulate lipophilicity and steric hindrance, affecting binding to enzymes or receptors .

Q. What are the common synthetic routes for this compound?

Synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via multi-step protocols involving:

- Step 1 : Formation of the pyrazole ring through cyclization under acidic or basic conditions.

- Step 2 : Introduction of the 2-chloro-5-methoxyphenyl group via nucleophilic aromatic substitution or coupling reactions.

- Step 3 : Purification using column chromatography or recrystallization. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (80–120°C), and catalysts like lithium hydroxide () .

Q. Which spectroscopic methods are essential for structural confirmation?

- NMR : and NMR to confirm substituent positions and aromatic proton environments.

- IR : Identification of nitrile (C≡N stretch ~2200 cm) and amino (N–H stretch ~3300 cm) groups.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final synthetic step?

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–140°C), solvent polarity (DMSO vs. THF), and catalyst loading (0.1–1.0 eq).

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps.

- Byproduct Analysis : Characterize side products (e.g., dechlorinated analogs) using LC-MS and adjust stoichiometry to minimize their formation ( ) .

Q. How can X-ray crystallography resolve ambiguities in substituent positioning?

- Crystal Growth : Recrystallize from ethanol/acetone (1:1) to obtain diffraction-quality crystals ().

- Refinement with SHELX : Use SHELXL for structure solution and refinement, focusing on anisotropic displacement parameters to confirm substituent orientations (e.g., chloro vs. methoxy positioning on the phenyl ring) .

Q. What computational strategies predict biological activity or binding modes?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (HOMO/LUMO energies) and reactive sites.

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases), validating results with experimental IC data. Adjust force fields to account for nitrile-protein interactions .

Q. How should researchers resolve contradictions in reported spectroscopic data (e.g., conflicting NMR shifts)?

- Solvent Effects : Replicate experiments in deuterated solvents (DMSO-d vs. CDCl) to assess solvent-induced shifts.

- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational equilibria.

- Cross-Validation : Compare with X-ray data (e.g., dihedral angles from ) to confirm substituent orientations .

Q. What strategies mitigate challenges in synthesizing structural analogs (e.g., fluoro vs. chloro derivatives)?

- Parallel Synthesis : Use automated platforms to screen substituent effects on yield and purity.

- Protecting Groups : Temporarily protect the amino group with Boc to prevent side reactions during halogenation.

- Metallation Approaches : Employ palladium-catalyzed cross-coupling for late-stage functionalization (e.g., Suzuki-Miyaura for aryl group introduction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。